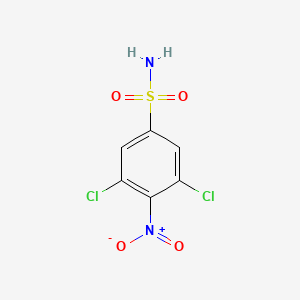

3,5-Dichloro-4-nitrobenzenesulfonamide

Description

Chemical Identity and Nomenclature

This compound represents a complex aromatic compound featuring multiple functional groups arranged on a benzene ring scaffold. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, indicating the presence of two chlorine substituents at positions 3 and 5, a nitro group at position 4, and a sulfonamide functional group attached to the benzene ring. This specific substitution pattern distinguishes it from closely related compounds such as 3,5-dichloro-2-nitrobenzenesulfonamide, which differs only in the position of the nitro group.

The molecular structure of this compound would theoretically contain a benzene ring substituted with two chlorine atoms, one nitro group, and one sulfonamide group, creating a highly functionalized aromatic system. The presence of multiple electron-withdrawing groups (chlorine, nitro, and sulfonamide) on the aromatic ring would significantly influence the compound's electronic properties and reactivity profile. Based on structural analogs, the molecular formula would likely be C₆H₄Cl₂N₂O₄S, with a corresponding molecular weight that reflects the combined mass of all constituent atoms.

The compound belongs to the broader classification of halogenated nitroaromatic sulfonamides, a specialized subset of organic compounds that combine the structural features of aromatic halides, nitro compounds, and sulfonamides. This multi-functional nature places the compound at the intersection of several important chemical classes, each contributing distinct properties to the overall molecular profile. The systematic arrangement of functional groups follows established patterns observed in related pharmaceutical compounds, particularly those designed to exhibit specific biological activities through targeted molecular interactions.

Historical Development in Sulfonamide Chemistry

The historical development of sulfonamide chemistry provides crucial context for understanding compounds like this compound within the broader evolution of antimicrobial chemotherapy. The sulfonamide class emerged from pioneering research conducted at Bayer Laboratories in Germany during the early 1930s, when Gerhard Domagk and his colleagues discovered that certain azo dyes containing sulfonamide groups exhibited remarkable antibacterial properties. This breakthrough discovery fundamentally transformed medical treatment and established sulfonamides as the first broadly effective systemic antibacterial agents.

The initial sulfonamide compound, sulfanilamide, was actually first synthesized by a German chemist in 1908, decades before its medical significance was recognized. However, it was not until 1932 that researchers at the Institute of General and Experimental Pathology began systematic testing of sulfonamide-containing compounds for antibacterial activity. The discovery of Prontosil, a red dye containing a sulfonamide group, marked the beginning of the sulfonamide era in medicine and demonstrated the potential for chemical modification of basic sulfonamide structures to enhance therapeutic properties.

The subsequent development of sulfonamide chemistry involved extensive structure-activity relationship studies that revealed the importance of various substituents on the benzene ring for biological activity. Research demonstrated that electron-withdrawing groups, particularly nitro groups, could significantly enhance the antimicrobial activity of sulfonamide compounds. This finding provided a scientific foundation for the development of nitro-substituted sulfonamides and established the precedent for compounds like this compound, which combines multiple electron-withdrawing substituents with the core sulfonamide pharmacophore.

| Historical Milestone | Year | Significance |

|---|---|---|

| Sulfanilamide synthesis | 1908 | First synthesis of basic sulfonamide structure |

| Prontosil discovery | 1932 | Recognition of sulfonamide antibacterial activity |

| Clinical introduction | 1935 | First medical applications of sulfonamide drugs |

| Structure-activity studies | 1930s-1940s | Identification of nitro group enhancement effects |

Position Within Nitroaromatic Sulfonamide Class

This compound occupies a specific position within the nitroaromatic sulfonamide class, distinguished by its unique substitution pattern and electronic characteristics. Nitroaromatic sulfonamides represent a specialized subset of sulfonamide compounds characterized by the presence of one or more nitro groups attached to the aromatic ring system. These compounds combine the biological activity associated with sulfonamide pharmacophores with the enhanced reactivity and specific electronic properties conferred by nitro substituents.

The nitroaromatic class encompasses compounds containing aromatic rings bearing nitro groups, which serve as powerful electron-withdrawing substituents that significantly influence molecular properties and biological activity. Research has demonstrated that nitroaromatic compounds can undergo bioreduction processes that are central to their mechanisms of action, particularly in antimicrobial applications. The nitro group serves both as an activating element for certain biological processes and as a structural feature that enhances the compound's ability to interact with specific molecular targets.

Within the broader context of nitroaromatic sulfonamides, compounds featuring multiple halogen substituents, such as the chlorine atoms present in this compound, represent an advanced level of structural complexity. The combination of chlorine and nitro substituents creates a highly electron-deficient aromatic system that would exhibit distinct chemical and biological properties compared to simpler sulfonamide analogs. This structural arrangement positions the compound within a specialized category of multi-substituted aromatic sulfonamides that may exhibit enhanced selectivity or potency in specific applications.

Properties

IUPAC Name |

3,5-dichloro-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O4S/c7-4-1-3(15(9,13)14)2-5(8)6(4)10(11)12/h1-2H,(H2,9,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWWCSYSIVFTDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Primary Step: Introduction of the nitro group onto the chlorinated aromatic ring.

Methodology:

The nitration typically employs a mixture of concentrated nitric acid and sulfuric acid, or alternatively, nitrating agents such as nitrate salts combined with sulfuric acid, to generate the nitronium ion ($$NO_2^+$$), the active nitrating species.Catalysis:

Solid acid catalysts, such as p-toluenesulfonic acid, have been employed to enhance nitration efficiency and yield.

Sulfonation to Form Benzene Sulfonamide Intermediates

Key Step: Conversion of chlorinated nitrobenzene to sulfonamide derivatives.

Reduction and Final Functionalization

Optional Step: Dehalogenation or further substitution to refine the compound.

Data Table: Summary of Preparation Methods

Research Findings and Notes

Patents and industrial processes emphasize the importance of temperature control and molar ratios to maximize yield and purity, with yields reaching up to 98% under optimized conditions.

Catalytic nitration methods utilizing solid acid catalysts (e.g., p-toluenesulfonic acid) are advantageous for selectivity and environmental considerations.

Sulfonamide synthesis from chlorosulfonic acid intermediates is well-established, with solvent choice (e.g., methylene chloride) being critical for process safety and efficiency.

Advanced synthetic routes involve multi-step coupling, condensation, and substitution reactions to generate derivatives for pharmaceutical applications, indicating the versatility of the core preparation methods.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in a polar solvent like dimethylformamide (DMF) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like sodium borohydride (NaBH4) are employed.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

Substitution: Products include various substituted benzenesulfonamides depending on the nucleophile used.

Reduction: The major product is 3,5-dichloro-4-aminobenzenesulfonamide.

Oxidation: Oxidation products may include sulfonic acids or other oxidized derivatives.

Scientific Research Applications

3,5-Dichloro-4-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group, which is known to interact with biological molecules.

Industry: The compound is used in the manufacture of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-nitrobenzenesulfonamide involves its interaction with biological targets, primarily through its sulfonamide group. This group can form hydrogen bonds and other interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The nitro and chloro groups can also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Key Observations :

- Chlorine atoms at 3 and 5 positions increase steric hindrance and alter crystal packing compared to methyl-substituted analogs .

Crystallographic and Hydrogen-Bonding Analysis

Crystal structures of analogous compounds reveal distinct packing patterns:

- N-(3,5-Dimethylphenyl)-4-nitrobenzenesulfonamide forms prism-like crystals with intermolecular N–H···O hydrogen bonds between sulfonamide groups and nitro oxygen atoms, stabilizing the lattice .

- 4-Chloro-N-(3,5-dimethylphenyl)benzenesulfonamide exhibits similar hydrogen-bonding networks but with reduced steric bulk due to the absence of a nitro group .

Computational refinement using programs like SHELXL (widely employed for small-molecule crystallography) would be critical for resolving such structures .

Biological Activity

3,5-Dichloro-4-nitrobenzenesulfonamide (DCNB) is a sulfonamide compound that has garnered attention due to its diverse biological activities. This article delves into the compound's mechanisms of action, biological interactions, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

DCNB is characterized by the presence of two chlorine atoms, a nitro group, and a sulfonamide functional group. Its molecular formula is CHClNOS, with a molecular weight of approximately 251.07 g/mol. The compound typically appears as a crystalline solid, soluble in organic solvents but exhibiting limited solubility in water.

The biological activity of DCNB primarily stems from its sulfonamide group, which is known for its ability to interact with various biological targets. This interaction often involves:

- Enzyme Inhibition : DCNB can inhibit specific enzymes by forming hydrogen bonds with amino acid residues, thereby modulating their activity. This mechanism is crucial for understanding its potential therapeutic applications.

- Protein Interactions : Studies suggest that DCNB binds to specific proteins, affecting their function and potentially leading to therapeutic effects in various diseases.

Biological Activities

Research has identified several key biological activities associated with DCNB:

- Antimicrobial Activity : DCNB has shown potential as an antimicrobial agent against various bacterial strains. Its ability to inhibit bacterial growth makes it a candidate for further development in antibiotic therapies.

- Antiviral Properties : Preliminary studies indicate that compounds structurally related to DCNB may exhibit antiviral activity against HIV and other viruses. For instance, similar sulfonamide compounds have demonstrated low nanomolar potency against HIV strains .

- Anticancer Activity : Case studies have explored the anticancer potential of DCNB and its derivatives. Research indicates that certain sulfonamide hybrids can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of various bacterial strains | , |

| Antiviral | Potential activity against HIV and other viruses | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study 1: Antiviral Activity

In a study examining the antiviral properties of related compounds, researchers found that certain sulfonamide derivatives exhibited sub-nanomolar EC values against wild-type HIV strains. This suggests that modifications to the DCNB structure could enhance its antiviral efficacy .

Case Study 2: Anticancer Evaluation

A series of novel chalcone sulfonamide hybrids were synthesized and evaluated for their anticancer properties. The results indicated that these hybrids demonstrated significant inhibitory effects on cancer cell viability, suggesting that structural modifications similar to those in DCNB could lead to promising anticancer agents .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 3,5-dichloro-4-nitrobenzenesulfonamide?

Methodological Answer:

Synthesis optimization requires balancing reaction conditions (temperature, solvent, catalyst) and precursor stoichiometry. For nitro- and sulfonamide-functionalized aromatic systems, sequential chlorination, nitration, and sulfonamide coupling are typical. For example:

- Chlorination: Use FeCl₃ or AlCl₃ as Lewis catalysts in non-polar solvents (e.g., CCl₄) at 60–80°C to minimize over-chlorination .

- Nitration: Introduce the nitro group post-chlorination using HNO₃/H₂SO₄ at 0–5°C to avoid electrophilic substitution at undesired positions .

- Sulfonamide Formation: React with sulfonyl chloride in pyridine or DMF under anhydrous conditions to prevent hydrolysis .

Table 1: Example Optimization Parameters

| Step | Reagent | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| Chlorination | Cl₂, FeCl₃ | CCl₄ | 70 | 75–85 |

| Nitration | HNO₃/H₂SO₄ | H₂SO₄ | 0–5 | 60–70 |

| Sulfonamide | SO₂Cl₂, NH₃ | DMF | RT | 80–90 |

Basic: How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. To resolve:

- Cross-Validation: Compare NMR (solution state) with X-ray (solid state). For example, sulfonamide proton shifts in NMR may differ due to hydrogen bonding absent in X-ray .

- Computational Refinement: Use programs like SHELXL to model disorder or thermal motion in X-ray data .

- Variable-Temperature NMR: Identify conformational changes by analyzing spectra at different temperatures .

Advanced: What computational tools are suitable for studying the electronic properties of this compound?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict reactivity. The nitro group’s electron-withdrawing effect can be quantified via Mulliken charges .

- Docking Studies: AutoDock Vina or Schrödinger Suite can simulate interactions with biological targets (e.g., enzymes), leveraging the sulfonamide’s hydrogen-bonding capacity .

- SHELX for Structural Analysis: Refine crystallographic data to resolve ambiguities in bond lengths/angles caused by chlorine’s electronegativity .

Basic: How should researchers assess the compound’s stability under varying pH and thermal conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure decomposition temperatures (e.g., nitro group stability above 150°C).

- pH Stability: Incubate in buffers (pH 1–13) for 24–72 hours, monitor via HPLC for degradation products (e.g., sulfonic acid from hydrolysis) .

- Light Sensitivity: Conduct UV-Vis spectroscopy before/after light exposure to detect nitro-to-nitroso conversion .

Advanced: What strategies address low solubility in aqueous media for biological assays?

Methodological Answer:

- Co-Solvent Systems: Use DMSO:water gradients (≤10% DMSO) to maintain bioactivity .

- Prodrug Design: Introduce hydrophilic groups (e.g., phosphate esters) on the sulfonamide nitrogen, cleaved in vivo .

- Micellar Encapsulation: Employ Pluronic® surfactants to enhance solubility without altering the core structure .

Advanced: How can reaction mechanisms involving nitro-group reduction be validated?

Methodological Answer:

- Isotopic Labeling: Use ¹⁵N-labeled nitro groups to track reduction to amine intermediates via MS/MS .

- Kinetic Studies: Monitor reaction progress with in situ IR to detect intermediates (e.g., hydroxylamine) .

- Computational Modeling: Simulate transition states using DFT to confirm proposed pathways (e.g., single vs. two-electron reduction) .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

- HPLC-MS: Quantify impurities (e.g., dichloro isomers) with a C18 column and acetonitrile/water mobile phase .

- Elemental Analysis: Verify %C, %H, %N to confirm stoichiometry (expected deviation <0.3%) .

- XRD: Identify crystalline impurities; match peaks with reference data from the Cambridge Structural Database .

Advanced: How can researchers resolve conflicting bioactivity data across cell lines?

Methodological Answer:

- Metabolic Profiling: Use LC-MS to assess intracellular metabolite conversion (e.g., nitro-reductase activity varies by cell type) .

- Proteomic Analysis: Identify differential protein binding via SILAC labeling or affinity chromatography .

- Crystallographic Studies: Co-crystallize the compound with target proteins to confirm binding modes (e.g., sulfonamide interactions with catalytic residues) .

Basic: What safety protocols are essential for handling chlorinated nitroaromatics?

Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation of volatile chlorinated byproducts.

- Personal Protective Equipment (PPE): Nitrile gloves and lab coats to prevent dermal exposure .

- Waste Disposal: Neutralize nitro groups with reducing agents (e.g., NaHSO₃) before disposal .

Advanced: What are the challenges in scaling up synthesis while maintaining regioselectivity?

Methodological Answer:

- Flow Chemistry: Improve heat/mass transfer to control exothermic nitration/chlorination steps .

- Catalyst Screening: Test heterogeneous catalysts (e.g., zeolites) to enhance para-selectivity during sulfonamide coupling .

- Process Analytical Technology (PAT): Implement real-time FTIR monitoring to adjust reaction parameters dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.